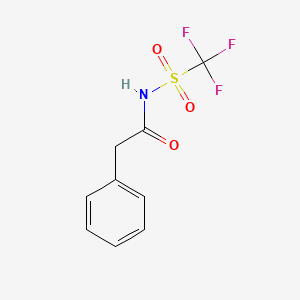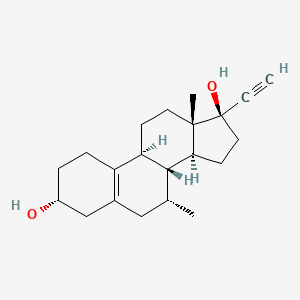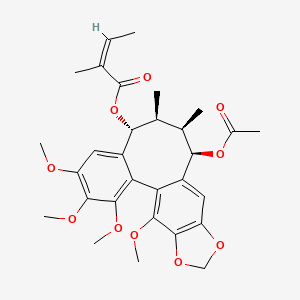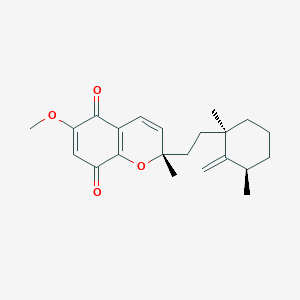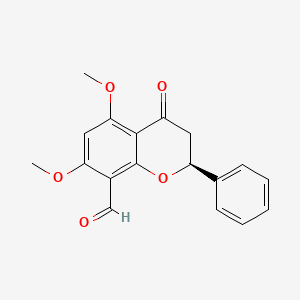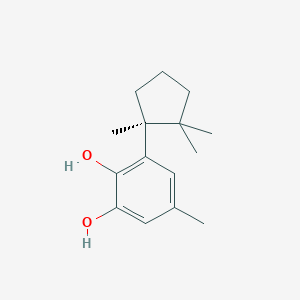
Herbertenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbertenediol is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.
Scientific Research Applications
1. Synthesis Methods
- Herbertenediol, a herbertane-type sesquiterpene, has been synthesized using novel chemical methods. The synthesis of herbertenediol involves a Suzuki cross-coupling reaction and a [2,3]-sigmatropic Still–Wittig rearrangement as key steps (Abad et al., 2001). Another approach includes oxidative phenolic coupling of partially protected derivatives of herbertenediol (Bringmann et al., 1999). Additional synthesis methodologies involve intramolecular Heck reactions and oxidative coupling (Fukuyama et al., 2001).
2. Neuroprotective Potential
- Herbertenediol has been explored for its neuroprotective effects. Studies have shown that mastigophorenes A and B, derived from herbertenediol, exhibit significant neuroprotective activity in primary cultures of fetal rat cortical neurons (Fukuyama et al., 2001).
3. Biological Activities
- Herbertenediol has been identified in studies focusing on the cytotoxic, radical scavenging, and antimicrobial activities of sesquiterpenoids. It has shown notable activity against certain cell lines and microorganisms (Komala et al., 2010). Additionally, the inhibition of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) by herbertenediol suggests its potential anti-inflammatory properties (Harinantenaina et al., 2007).
properties
Product Name |
Herbertenediol |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1 |
InChI Key |
GPNWEPCCGRBHED-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |
synonyms |
herbertenediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



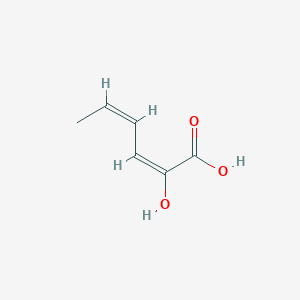
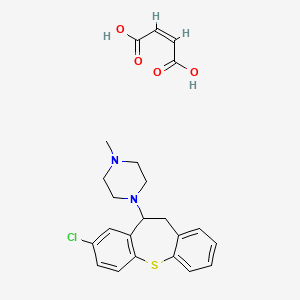
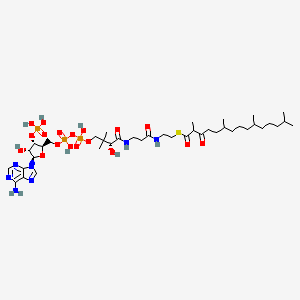


![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
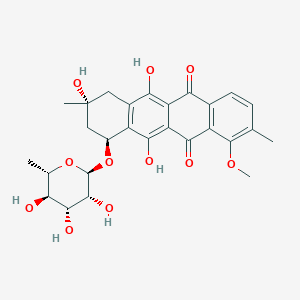
![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)
